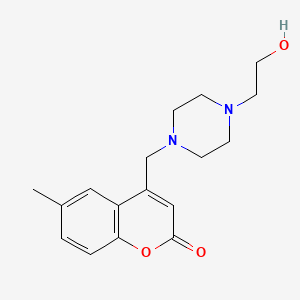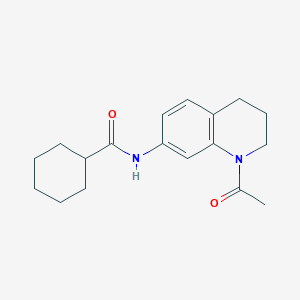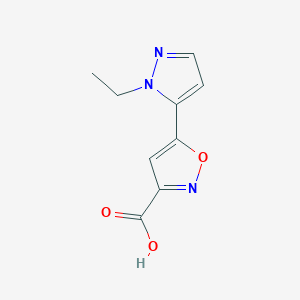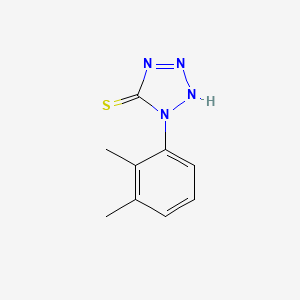
1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . It also contains a thiol group (-SH), which is similar to an alcohol group but with a sulfur atom instead of an oxygen atom . The “2,3-dimethylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with methyl groups (-CH3) attached to the 2nd and 3rd carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like single-crystal X-ray crystallography, 1H and 13C NMR, IR and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of similar compounds is deeply influenced by their core structures. For instance, the reactivity of piperazine-based drugs is influenced by their piperazine core.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds play a crucial role in their pharmacological efficacy. Structural modifications can significantly influence these properties, affecting the drug’s absorption, distribution, metabolism, and excretion (ADME) characteristics.Scientific Research Applications
Synthesis and Characterization
- Tetrazole Derivatives Synthesis : Tetrazole derivatives, including those similar to 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol, have been synthesized for pharmaceutical research. These compounds are integral to genetic content and show potential in antimicrobial activity (Bhoge, Magare, & Mohite, 2021).
Chemical Properties and Reactions
- Hydroamination of Styrenes : This compound has been used in a Markovnikov-selective formal hydroamination of styrenyl compounds, demonstrating its potential in creating tetrazolothione moieties in an atom-economical manner (Savolainen, Han, & Wu, 2014).
Corrosion Inhibition
- Anti-Corrosion Applications : Derivatives of this compound have shown effectiveness as corrosion inhibitors for steel in acidic mediums. This application demonstrates its utility in materials science and engineering (Tan et al., 2020).
Pharmaceutical Research
- Antibacterial and Antifungal Activity : Derivatives of this compound have been evaluated for their antibacterial and antifungal activities, highlighting their potential in the development of new pharmaceuticals (Mekky & Thamir, 2019).
Luminescence Sensing
- Luminescence Sensing in Metal-Organic Frameworks : Derivatives of this compound have been incorporated in lanthanide(III)-organic frameworks, demonstrating potential as fluorescence sensors for specific chemicals (Shi, Zhong, Guo, & Li, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Research on similar compounds continues to explore their potential applications in the treatment of various conditions. For instance, N-aryl-β-alanines have been shown to be versatile starting materials for the synthesis of a variety of heterocyclic systems, which are commonly found in pharmaceuticals, fungicides, and herbicides .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-4-3-5-8(7(6)2)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOOIZVBJFASKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=S)N=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
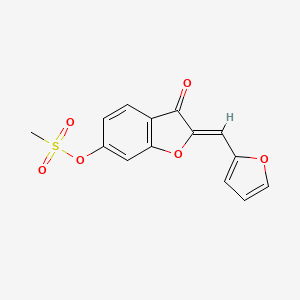
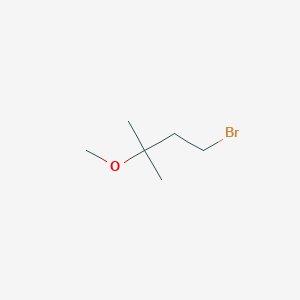
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2476378.png)
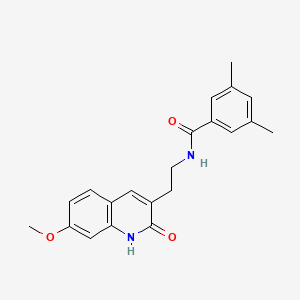
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2476382.png)
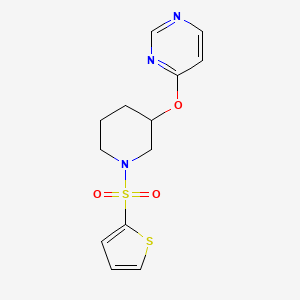
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2476385.png)
![4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline](/img/structure/B2476388.png)
![Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2476390.png)

